(2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methylamino group and a piperidine ring, which is further connected to a phenylmethanone moiety. The intricate arrangement of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction parameters and improve efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its ability to interact with various enzymes and receptors makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for creating advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)piperidine: Shares the pyridine and piperidine rings but lacks the phenylmethanone group.
2-Methyl-6-(methylamino)pyridine: Contains the pyridine ring with similar substituents but without the piperidine and phenylmethanone moieties.
Uniqueness
The uniqueness of (2-(2-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone lies in its combined structural features, which confer distinct chemical properties and reactivity. The presence of both the piperidine and phenylmethanone groups enhances its versatility in various applications compared to similar compounds.
Properties
Molecular Formula |
C19H23N3O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[2-[2-methyl-6-(methylamino)pyridin-3-yl]piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H23N3O/c1-14-16(11-12-18(20-2)21-14)17-10-6-7-13-22(17)19(23)15-8-4-3-5-9-15/h3-5,8-9,11-12,17H,6-7,10,13H2,1-2H3,(H,20,21) |
InChI Key |
VBNBIFZHOUVEMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC)C2CCCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.